5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine
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Overview
Description
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine with suitable reagents . The reaction mixture is often neutralized with sodium carbonate and extracted with chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyridine derivatives .
Scientific Research Applications
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress pathway and the NF-kB inflammatory pathway, thereby exerting neuroprotective and anti-inflammatory effects . The compound’s interaction with proteins such as ATF4 and NF-kB has been confirmed through molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound has similar structural features and exhibits neuroprotective activities.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester:
Uniqueness
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a tetrahydropyridine moiety, which imparts distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H11N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1,5-7,10H,2-4H2 |
InChI Key |
HUMAHMLQFPNJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CN=CN=C2 |
Origin of Product |
United States |
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